molecular formula C15H10O5 B1201348 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate CAS No. 87468-02-8

4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B1201348
CAS No.: 87468-02-8
M. Wt: 270.24 g/mol
InChI Key: WVAYNWNBGPUATF-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a chemical compound with the molecular formula C15H10O5. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound has been studied for its potential anticoronaviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves the reaction of 4-methylcoumarin with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins that are crucial for the survival and replication of coronaviruses. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound with a similar structure but lacking the furan-2-carboxylate group.

    4-Methylcoumarin: Similar to 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate but without the furan moiety.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the coumarin structure.

Uniqueness

What sets this compound apart from these similar compounds is its combined structure, which imparts unique biological activities and chemical properties. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-9-7-14(16)20-13-8-10(4-5-11(9)13)19-15(17)12-3-2-6-18-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAYNWNBGPUATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352517
Record name 2-Furancarboxylic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87468-02-8
Record name 2-Furancarboxylic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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